molecular formula C10H10FNO3S B13250111 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride

4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13250111
M. Wt: 243.26 g/mol
InChI Key: MOFUTAOBJMVVGZ-UHFFFAOYSA-N
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Description

4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride is a chemical reagent of interest in medicinal chemistry and drug discovery. This compound features a sulfonyl fluoride group attached to a phenylpyrrolidinone scaffold, making it a versatile building block for the synthesis of novel bioactive molecules. The sulfonyl fluoride group is a key reactive functionality known for its ability to act as an irreversible inhibitor of serine proteases and other enzymes by covalently modifying active site residues . Related sulfonyl fluoride compounds, such as AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride), are well-established serine protease inhibitors used in biochemical research . Meanwhile, the pyrrolidin-2-one (2-oxopyrrolidine) moiety is a privileged structure in pharmaceutical development. It is recognized as a saturated scaffold that enhances three-dimensional coverage and is frequently incorporated into molecules with antimicrotubule activity, such as potent colchicine-binding site inhibitors . The pyrrolidine ring contributes to stereochemistry and can improve physicochemical parameters, which is critical for optimizing drug candidates . This combination of features makes 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride a promising intermediate for researchers developing new enzyme inhibitors or exploring structure-activity relationships in anticancer agent design . As a chemical building block, it can be used to generate diverse sulfonate or sulfonamide derivatives for high-throughput screening and lead optimization programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10FNO3S

Molecular Weight

243.26 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C10H10FNO3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2

InChI Key

MOFUTAOBJMVVGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Sulfonyl Fluoride Formation on Aromatic Ring

A common approach to synthesize aromatic sulfonyl fluorides involves conversion of the corresponding sulfonyl chloride to the sulfonyl fluoride by halogen exchange with fluoride sources such as potassium fluoride (KF). This method is supported by patent literature describing the fluorination of benzene sulfonyl chlorides using KF in polar aprotic solvents like acetonitrile, often with phase transfer catalysts (e.g., crown ethers) to enhance reaction efficiency. Typical reaction temperatures range from 50°C to 300°C, with optimal yields at 170–250°C. The reaction progress is often monitored by the evolution of sulfur dioxide gas, a byproduct of the transformation.

Step Reagents & Conditions Notes
Sulfonyl chloride to sulfonyl fluoride Potassium fluoride, acetonitrile, crown ether, 170–250°C Phase transfer catalysts improve yield; SO2 evolution indicates reaction progress

Introduction of 2-Oxopyrrolidin-1-yl Group

The 2-oxopyrrolidin-1-yl substituent is typically introduced via nucleophilic substitution of an aniline derivative with 2-chloroethyl isocyanate or related isocyanate reagents, followed by cyclization to form the pyrrolidinone ring. Literature describes the reaction of aniline derivatives with 2-chloroethyl isocyanate in methylene chloride at ambient temperature (ca. 25°C), yielding intermediates that cyclize under catalytic conditions (e.g., KF adsorbed on alumina in refluxing acetonitrile) to afford the 1-phenylimidazolidin-2-one framework, which is structurally related to the 2-oxopyrrolidinyl moiety.

Step Reagents & Conditions Notes
Aniline + 2-chloroethyl isocyanate Methylene chloride, 25°C
Cyclization of intermediate KF on Al2O3, refluxing acetonitrile

Combined Synthesis Strategy

A streamlined synthesis involves:

  • Preparation of 4-aminobenzenesulfonyl fluoride or its precursor.
  • Reaction of the aniline group with 2-chloroethyl isocyanate to form the corresponding urea intermediate.
  • Catalytic cyclization to yield the 2-oxopyrrolidin-1-yl-substituted benzene sulfonyl fluoride.

This approach reduces the number of steps compared to earlier, more tedious methods and improves overall yield and scalability.

Method Advantages Limitations References
Halogen exchange (Cl to F) on sulfonyl chloride Straightforward, uses accessible reagents; scalable Requires high temperature; phase transfer catalysts needed
Nucleophilic addition of aniline to 2-chloroethyl isocyanate + cyclization Efficient, mild conditions, high regioselectivity Multi-step; requires careful control of cyclization
Direct sulfonation of fluorinated benzene derivatives followed by fluorination Potentially fewer steps if fluorinated precursors available Expensive starting materials; regioselectivity challenges
Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Sulfonyl chloride to sulfonyl fluoride KF, acetonitrile, crown ether 170–250 55–80 SO2 evolution indicates progress
Aniline + 2-chloroethyl isocyanate Methylene chloride, ambient (25°C) 25 70–85 Mild conditions
Cyclization of urea intermediate KF on Al2O3, refluxing acetonitrile ~80–90 (reflux) 60–75 Catalytic cyclization step
  • The use of phase transfer catalysts such as 18-crown-6 significantly enhances the fluorination step by increasing fluoride ion availability in organic solvents.
  • Catalytic cyclization employing KF adsorbed on alumina provides a mild and efficient route to the pyrrolidinone ring, avoiding harsher conditions and improving product purity.
  • Alternative methods involving direct sulfonation of fluorobenzenes are less favored due to cost and regioselectivity issues but remain an option depending on precursor availability.
  • The combination of nucleophilic substitution and catalytic cyclization is currently considered the most practical and scalable approach for synthesizing 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride with high yield and purity.

The preparation of 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride is best achieved through a multi-step process involving:

  • Conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange using potassium fluoride in the presence of phase transfer catalysts.
  • Introduction of the 2-oxopyrrolidin-1-yl substituent through nucleophilic addition of aniline derivatives to 2-chloroethyl isocyanate.
  • Catalytic cyclization to form the pyrrolidinone ring under mild reflux conditions.

This synthetic strategy balances efficiency, yield, and scalability and is supported by authoritative chemical literature and patent disclosures. The reaction conditions and catalysts are well-defined, facilitating reproducibility in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various sulfonamide, sulfonate, and sulfone derivatives.

    Reduction Reactions: Corresponding sulfonamide.

    Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of molecular structures. The compound primarily targets enzymes with active site serine residues, forming stable sulfonyl-enzyme complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituent(s) Molecular Formula Biological Target/Activity
4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride Pyrrolidin-2-one, sulfonyl fluoride C₁₀H₁₀FN₂O₃S Tubulin C-BS inhibitor, antiproliferative
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) Imidazolidin-2-one C₁₅H₁₃N₂O₄S Tubulin C-BS inhibitor (less potent than PYB-SOs)
4-(2-Acetamidoethyl)benzene-1-sulfonyl fluoride Acetamidoethyl C₇H₄BrFO₄S Unknown (patented, no biological data)
3-Bromo-4-(fluorosulfonyl)benzoic acid Bromine, carboxylic acid C₇H₄BrFO₄S Reactivity in coupling reactions
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) Aminoethyl, hydrochloride salt C₈H₁₀FNO₂S·HCl Serine protease inhibitor

Key Observations :

  • Pyrrolidin-2-one vs. Imidazolidin-2-one: Replacing the imidazolidinone (PIB-SOs) with pyrrolidinone (PYB-SOs) enhances antiproliferative activity, with IC₅₀ values in the low nanomolar range (0.0087–8.6 μM vs. 0.056–21 μM for PYB-SAs) . The five-membered pyrrolidinone ring likely improves steric compatibility with the C-BS.
  • Sulfonyl Fluoride vs. Chloride : Sulfonyl fluorides (e.g., the target compound) exhibit greater hydrolytic stability than sulfonyl chlorides (e.g., 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride, CAS 112539-09-0), making them more suitable for biological applications .
  • Aminoethyl Substituent (AEBSF): The 2-aminoethyl group in AEBSF shifts the activity toward protease inhibition rather than microtubule disruption, highlighting the critical role of substituents in defining mechanism .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons
Compound Name Molecular Weight (g/mol) LogP (SwissADME) Solubility (mg/mL) Bioavailability Score
4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride 348.36 2.1 ~0.5 (moderate) 0.55 (drug-like)
3-Methoxyphenyl PYB-SO (Compound 8) 348.36 2.5 ~0.3 0.55
4-(2-Acetamidoethyl)benzene-1-sulfonyl fluoride 283.07 1.8 Not reported Not calculated
AEBSF 239.69 -0.3 High (hydrophilic) 0.17

Key Observations :

  • Lipophilicity : The target compound’s LogP (2.1) balances membrane permeability and solubility, whereas AEBSF’s negative LogP reflects high hydrophilicity .
  • Methoxy Substitution : Adding a methoxy group (Compound 8) increases LogP (2.5) but reduces solubility, suggesting trade-offs in substituent design .

Key Observations :

  • Potency: The target compound’s nanomolar potency surpasses earlier PIB-SOs, likely due to optimized C-BS interactions .
  • Toxicity : Low toxicity in chick embryos contrasts with AEBSF’s broad protease inhibition, which may cause off-target effects .

Biological Activity

4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₀H₁₁FNO₂S
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 112539-09-0

The compound exhibits its biological effects primarily through:

  • Inhibition of Microtubule Dynamics : It acts as an antimicrotubule agent by binding to the colchicine-binding site (C-BS) on tubulin, leading to microtubule depolymerization. This mechanism disrupts mitotic spindle formation, ultimately inhibiting cell proliferation in cancer cells .
  • Serine Protease Inhibition : The sulfonyl fluoride group is crucial for its inhibitory activity against serine proteases, which are involved in various cellular processes including inflammation and apoptosis .

Anticancer Activity

Research has demonstrated that derivatives of 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride exhibit significant antiproliferative effects across various cancer cell lines:

  • Cell Lines Tested : HT-1080 (fibrosarcoma), HT-29 (colon cancer), M21 (melanoma), and MCF7 (breast cancer).
  • IC50 Values : The compounds showed activity in the low nanomolar to low micromolar range, with IC50 values ranging from 0.0087 μM to 8.6 μM for phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) .

Enzyme Inhibition Studies

The compound's ability to inhibit NADPH oxidase activation has been explored, highlighting its role in preventing oxidative stress in macrophages. This inhibition is critical for modulating inflammatory responses and could have therapeutic implications in diseases characterized by excessive oxidative damage .

Structure-Activity Relationship (SAR)

The structural modifications of the pyrrolidinyl moiety significantly influence the biological activity of these compounds:

  • Pyrrolidine vs. Imidazolidine : Substituting the imidazolidine group with a pyrrolidine moiety enhanced binding affinity to the C-BS .
  • Fluorination Effects : The introduction of fluorine atoms into the structure has been shown to improve the potency and selectivity of these compounds against specific targets.

Study 1: Antiproliferative Effects

In a study evaluating a series of phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates, researchers found that these compounds induced cell cycle arrest at the G2/M phase, demonstrating their potential as chemotherapeutic agents. Immunofluorescence assays confirmed microtubule disruption, which was linked to decreased cell viability .

Study 2: Inhibition of NADPH Oxidase

Another investigation focused on the compound's effect on NADPH oxidase activation in macrophages. It was found that 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), an analog, effectively inhibited superoxide production by interfering with the assembly of the NADPH oxidase complex .

Data Summary Table

Biological ActivityCell Line/ModelIC50 RangeMechanism
AntiproliferativeHT-10800.0087 - 8.6 μMMicrotubule depolymerization
AntiproliferativeHT-290.056 - 21 μMMicrotubule depolymerization
NADPH Oxidase InhibitionMacrophagesN/AInhibition of enzyme assembly

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